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Compound of Interest

Compound Name: (-)-Anaferine

Cat. No.: B094544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (-)-Anaferine and its structurally related

alkaloids, cuscohygrine and anahygrine. All three compounds are found in Withania somnifera

and share a common heritage as piperidine alkaloids.[1][2] This document is intended to serve

as a resource for researchers engaged in the identification, quantification, and characterization

of these natural products. By presenting available analytical data, this guide facilitates the

cross-validation of experimental findings.

Comparative Analytical Data
The following tables summarize the key analytical data for (-)-Anaferine, cuscohygrine, and

anahygrine based on publicly available information.

Table 1: General Properties
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Property (-)-Anaferine Cuscohygrine Anahygrine

Molecular Formula C₁₃H₂₄N₂O[1] C₁₃H₂₄N₂O[3] C₁₅H₂₀N₂O

Molecular Weight 224.34 g/mol [1] 224.34 g/mol [3] 244.33 g/mol [4]

IUPAC Name
1,3-bis[(2R)-piperidin-

2-yl]propan-2-one[1]

1-[(2S)-1-

methylpyrrolidin-2-

yl]-3-[(2R)-1-

methylpyrrolidin-2-

yl]propan-2-one[3]

(1R,9R,10R)-7,15-

diazatetracyclo[7.7.1.0

²,⁷.0¹⁰,¹⁵]heptadeca-

2,4-dien-6-one[4]

CAS Number 19519-55-2[1] 454-14-8[3] 486-89-5[4]

Table 2: Spectroscopic Data

Technique (-)-Anaferine Cuscohygrine Anahygrine

¹H NMR (CD₃OD)

δ = 3.50−3.61 (m, 2

H), 3.32−3.40 (m, 2

H), 2.88−3.05 (m, 6

H), 1.82−1.95 (m, 6

H), 1.00−1.74 (m, 6 H)

[5]

Data not readily

available in searched

literature.

Data not readily

available in searched

literature.

¹³C NMR (CD₃OD)

δ = 205.0, 52.3 (2

CH), 44.8 (2CH₂),

44.7 (2CH₂), 28.3

(2CH₂), 22.0 (2CH₂),

21.6 (2CH₂)[5]

Data not readily

available in searched

literature.

Data not readily

available in searched

literature.

Mass Spectrometry

(ESI-MS)
m/z 224.31 [M+H]⁺[5]

GC-MS fragments:

m/z 42, 84, 98, 140[6]

[7]

EI-MS data available

in NIST database.

Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols are

based on established methods for the analysis of alkaloids and can be adapted for the specific
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compounds discussed in this guide.

Sample Preparation for LC-MS/MS Analysis of Piperidine
Alkaloids from Plant Material
This protocol is suitable for the extraction and cleanup of piperidine alkaloids from plant

matrices for subsequent LC-MS/MS analysis.[8]

Materials:

Dried and powdered plant material

Methanol (HPLC grade)

0.1 N Hydrochloric acid (HCl)

Ammonium hydroxide (NH₄OH)

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Vortex mixer

Centrifuge

SPE manifold

Procedure:

Weigh 1 g of the powdered plant material into a 50 mL centrifuge tube.

Add 20 mL of methanol and vortex for 5 minutes.

Centrifuge at 4000 rpm for 10 minutes.

Collect the supernatant.

Repeat the extraction of the pellet with another 20 mL of methanol.

Combine the supernatants and evaporate to dryness under a stream of nitrogen.
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Redissolve the residue in 10 mL of 0.1 N HCl.

Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of 0.1 N HCl.

Load the acidified extract onto the SPE cartridge.

Wash the cartridge with 5 mL of 0.1 N HCl followed by 5 mL of water.

Elute the alkaloids with 5 mL of methanol containing 5% ammonium hydroxide.

Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for LC-MS/MS

analysis.[8]

High-Performance Liquid Chromatography (HPLC) for
Alkaloid Analysis
This protocol provides a general framework for the separation of alkaloids using reversed-

phase HPLC. Optimization of the mobile phase and gradient may be required for the

simultaneous analysis of (-)-Anaferine, cuscohygrine, and anahygrine.

Instrumentation:

HPLC system with a UV or Diode Array Detector (DAD)

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Ammonium acetate or formate buffer (e.g., 10 mM, pH adjusted)

Formic acid or acetic acid (for mobile phase modification)

Ultrapure water

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/pdf/High_Sensitivity_LC_MS_MS_Assay_for_Piperidine_Compounds_An_Application_Note_and_Protocol.pdf
https://www.benchchem.com/product/b094544?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Mobile Phase Preparation: Prepare a buffered aqueous phase (e.g., 10 mM ammonium

acetate in water, pH adjusted with formic acid) and an organic phase (e.g., acetonitrile or

methanol). Degas both phases.

Gradient Elution: A typical gradient might start with a low percentage of the organic phase

(e.g., 10-20%) and increase linearly to a high percentage (e.g., 80-90%) over 20-30 minutes.

This should be optimized based on the separation of the target alkaloids.

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

Detection: Monitor the elution profile at a wavelength where the alkaloids exhibit significant

absorbance (e.g., in the range of 210-280 nm).

Injection Volume: Inject 10-20 µL of the prepared sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of organic molecules.

Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent

(e.g., CD₃OD, CDCl₃).

Transfer the solution to an NMR tube.

Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.
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2D NMR (optional but recommended for full structural assignment): Acquire COSY, HSQC,

and HMBC spectra to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Instrumentation:

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI

for LC-MS, or Electron Ionization - EI for GC-MS).

Procedure for ESI-MS (coupled with LC):

The eluent from the HPLC is directly introduced into the ESI source.

Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500).

Operate in positive ion mode to detect protonated molecules [M+H]⁺.

Procedure for GC-EI-MS:

Inject a solution of the analyte (if volatile or derivatized to be volatile) into the GC.

The separated components from the GC column enter the EI source where they are

fragmented.

The mass spectrometer records the mass-to-charge ratio of the fragments.

Visualization of Analytical Workflow
The following diagrams illustrate the general workflow for the cross-validation of analytical

results and a typical signaling pathway investigation.
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Hypothetical Signaling Pathway Investigation
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As of the latest literature search, no publicly available single-crystal X-ray diffraction data for

(-)-Anaferine, cuscohygrine, or anahygrine has been reported. The non-crystalline nature of

some of these alkaloids at room temperature may present challenges for this analytical

technique. Should crystalline material be obtained, X-ray crystallography would provide the

most definitive three-dimensional structural information.

Conclusion
This guide provides a foundational comparison of the analytical data for (-)-Anaferine and the

related alkaloids cuscohygrine and anahygrine. While comprehensive data is available for (-)-
Anaferine, further research is needed to fully characterize cuscohygrine and anahygrine using

modern spectroscopic techniques. The provided protocols offer a starting point for researchers

to develop and validate methods for the simultaneous analysis of these compounds, which will

be crucial for quality control and further pharmacological studies of Withania somnifera and its

extracts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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